molecular formula C21H20N4O2S B244701 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide

Cat. No. B244701
M. Wt: 392.5 g/mol
InChI Key: ZYIOUMZGAPJVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}nicotinamide, commonly known as TPN-171, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPN-171 belongs to the class of small molecule inhibitors that selectively target the oncogenic protein, MDM2, which is overexpressed in various types of cancers.

Mechanism of Action

The mechanism of action of TPN-171 involves the inhibition of the MDM2-p53 interaction, which leads to the stabilization and activation of p53. This, in turn, results in the induction of cell cycle arrest and apoptosis in cancer cells. TPN-171 has been shown to selectively target MDM2, without affecting the related protein, MDMX, which is essential for normal cell growth and development.
Biochemical and Physiological Effects
TPN-171 has been shown to have significant biochemical and physiological effects in cancer cells. In vitro studies have shown that TPN-171 induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. TPN-171 has also been shown to increase the expression of p53 target genes, which play critical roles in cell cycle regulation and apoptosis. In animal models, TPN-171 has been shown to significantly inhibit tumor growth, without causing any significant toxicity or side effects.

Advantages and Limitations for Lab Experiments

One of the significant advantages of TPN-171 is its high selectivity and specificity for MDM2, which makes it an ideal candidate for cancer treatment. TPN-171 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one of the limitations of TPN-171 is its relatively low solubility, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research and development of TPN-171. One of the key areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can predict the response to TPN-171 treatment in cancer patients. Additionally, the combination of TPN-171 with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of TPN-171 analogs with improved pharmacokinetic properties and higher potency is an area of ongoing research.
Conclusion
In conclusion, TPN-171 is a novel compound with significant potential for cancer treatment. Its high selectivity and specificity for MDM2 make it an ideal candidate for cancer therapy. The synthesis of TPN-171 involves a multi-step process that requires optimization to improve yield and purity. TPN-171 has been extensively studied for its potential therapeutic applications, and its mechanism of action involves the inhibition of the MDM2-p53 interaction. TPN-171 has several advantages, including its favorable pharmacokinetic profile and low toxicity, but also has limitations, such as its low solubility. Future research directions for TPN-171 include the optimization of the synthesis method, identification of biomarkers, and development of analogs with improved pharmacokinetic properties and higher potency.

Synthesis Methods

The synthesis of TPN-171 involves a multi-step process that starts with the reaction of 4-bromo-1,2-diaminobenzene with 2-thiophenecarboxylic acid. The resulting product is then subjected to a coupling reaction with 4-(4-aminophenyl)piperazine, followed by a cyclization step using trifluoroacetic acid. The final step involves the reaction of the intermediate compound with nicotinoyl chloride to yield TPN-171.

Scientific Research Applications

TPN-171 has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that TPN-171 inhibits the interaction between MDM2 and p53, resulting in the stabilization and activation of p53, which plays a critical role in the regulation of cell cycle and apoptosis. TPN-171 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in various animal models.

properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H20N4O2S/c26-20(16-3-1-9-22-15-16)23-17-5-7-18(8-6-17)24-10-12-25(13-11-24)21(27)19-4-2-14-28-19/h1-9,14-15H,10-13H2,(H,23,26)

InChI Key

ZYIOUMZGAPJVCB-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CS4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.